Cas no 2227807-84-1 ((2S)-5-(4-fluorophenyl)pent-4-en-2-ol)

(2S)-5-(4-Fluorophenyl)pent-4-en-2-ol is a chiral fluorinated intermediate with notable utility in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and drug development. The 4-fluorophenyl moiety enhances metabolic stability and bioavailability in bioactive compounds, while the pentenol backbone offers versatility for further functionalization. This compound is particularly useful in constructing pharmacophores for CNS-targeting molecules and enzyme inhibitors. Its well-defined structure and reactivity profile facilitate precise modifications, supporting research in medicinal chemistry and material science. Suitable for controlled reactions, it is often employed in cross-coupling, hydrogenation, or oxidation processes under mild conditions.
(2S)-5-(4-fluorophenyl)pent-4-en-2-ol structure
2227807-84-1 structure
Product Name:(2S)-5-(4-fluorophenyl)pent-4-en-2-ol
CAS No:2227807-84-1
MF:C11H13FO
MW:180.218726873398
CID:6084958
PubChem ID:165615789
Update Time:2025-05-20

(2S)-5-(4-fluorophenyl)pent-4-en-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-5-(4-fluorophenyl)pent-4-en-2-ol
    • 2227807-84-1
    • EN300-1812112
    • Inchi: 1S/C11H13FO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h2,4-9,13H,3H2,1H3/b4-2+/t9-/m0/s1
    • InChI Key: MLDNDDBIASXDOS-LXOKAJLYSA-N
    • SMILES: FC1C=CC(=CC=1)/C=C/C[C@H](C)O

Computed Properties

  • Exact Mass: 180.095043196g/mol
  • Monoisotopic Mass: 180.095043196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

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Additional information on (2S)-5-(4-fluorophenyl)pent-4-en-2-ol

CAS No. 2227807-84-1: (2S)-5-(4-fluorophenyl)pent-4-en-2-ol

The compound with CAS No. 2227807-84-1, commonly referred to as (2S)-5-(4-fluorophenyl)pent-4-en-2-ol, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its chiral center at the second carbon atom, which imparts it with distinct optical properties and stereochemical behavior. The presence of a fluorophenyl group and an enol structure further enhances its chemical versatility, making it a valuable substrate for various synthetic and analytical applications.

Structural Insights and Synthesis

The molecular structure of (2S)-5-(4-fluorophenyl)pent-4-en-2-ol consists of a five-carbon chain with a hydroxyl group at the second position and a double bond between carbons 4 and 5. The fluorophenyl group attached to the fifth carbon introduces electronic and steric effects that influence the compound's reactivity and stability. Recent studies have focused on optimizing the synthesis of this compound, particularly through enantioselective methods that leverage asymmetric catalysis. For instance, researchers have employed proline-derived catalysts to achieve high enantiomeric excess in the synthesis of this compound, which is crucial for its application in chiral drug discovery.

Applications in Drug Discovery

(2S)-5-(4-fluorophenyl)pent-4-en-2-ol has emerged as a promising lead compound in drug discovery efforts targeting various therapeutic areas. Its enol structure allows for participation in Michael addition reactions, making it a valuable intermediate in the synthesis of complex bioactive molecules. Recent research has highlighted its potential as a precursor for anti-inflammatory agents, where its stereochemistry plays a critical role in modulating biological activity. Additionally, the fluorophenyl group enhances lipophilicity, which is advantageous for improving drug bioavailability.

Materials Science and Chemical Engineering

Beyond pharmacology, this compound has found applications in materials science, particularly in the development of advanced polymers and coatings. Its enol structure enables participation in polymerization reactions, leading to materials with tailored mechanical and thermal properties. Recent studies have explored its use as a monomer in the synthesis of stimuli-responsive polymers, which exhibit reversible changes in properties under external stimuli such as temperature or pH. These materials hold promise for applications in sensors, drug delivery systems, and adaptive textiles.

Environmental Impact and Sustainability

In recent years, there has been growing interest in assessing the environmental impact of organic compounds like (2S)-5-(4-fluorophenyl)pent-4-en-2-ol. Studies have focused on its biodegradation pathways under aerobic and anaerobic conditions, as well as its potential to accumulate in aquatic ecosystems. Preliminary findings suggest that this compound undergoes rapid microbial degradation under aerobic conditions, reducing its environmental persistence. However, further research is needed to evaluate its long-term ecological effects and develop sustainable synthesis routes that minimize waste generation.

Future Prospects

The continued exploration of (2S)-5-(4-fluorophenyl)pent-4-en-2-ol is expected to yield new insights into its chemical reactivity, biological activity, and material properties. Ongoing research aims to exploit its unique structure for the development of novel therapeutics, advanced materials, and sustainable chemical processes. As interdisciplinary collaboration between chemists, biologists, and engineers intensifies, this compound is poised to play an increasingly important role in addressing global challenges in health care and environmental sustainability.

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